molecular formula C26H30N4O4S B11273973 Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11273973
M. Wt: 494.6 g/mol
InChI Key: HWVOAALTDQLJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the addition of the methyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable electrophile.

    Addition of Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups into alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and quinazoline core are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer properties.

    Piperazine Derivatives: Compounds like ciprofloxacin and ofloxacin, which contain piperazine rings, are widely used as antibiotics.

Uniqueness

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.

Biological Activity

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is C27H33N5O4S, with a molecular weight of 523.6 g/mol. The structure is characterized by the presence of a piperazine moiety and various functional groups that contribute to its biological profile.

Key Properties

PropertyValue
Molecular FormulaC27H33N5O4S
Molecular Weight523.6 g/mol
IUPAC NameMethyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
InChI KeyLNOATTIBRFMIEL-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through the modulation of specific molecular targets. It may interact with enzymes or receptors involved in various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • CNS Activity : Due to the presence of the piperazine moiety, it may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the quinazoline family:

  • Anticancer Potential : A study highlighted the anticancer effects of quinazoline derivatives by inhibiting thymidylate synthase and other enzymes crucial for DNA synthesis in cancer cells .
  • Antimicrobial Studies : Research on related compounds has demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria, suggesting that modifications in structure can enhance efficacy .
  • Neuropharmacological Effects : Compounds with similar piperazine structures have been evaluated for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)

InChI Key

HWVOAALTDQLJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.